REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[OH-].[NH4+]>C(O)(C(F)(F)F)=O.CO.[Pt](=O)=O>[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][NH:5][C:4]=2[CH:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=NC=CC=C21
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
381 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
shaken under 55 psi pressure of hydrogen for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evacuated twice with hydrogen
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over celite
|
Type
|
WASH
|
Details
|
the filter cake washed with 5% methanol in CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a light brown oil that
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica, 150 g column, 50 μm from Analogix, 0 to 5% of a 9:1 methanol:ammonium hydroxide solution in dichloromethane, 15 min)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
upon drying under high vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2NCCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.9 mmol | |
AMOUNT: MASS | 1.712 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |